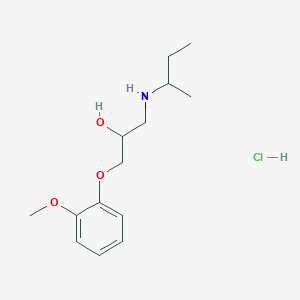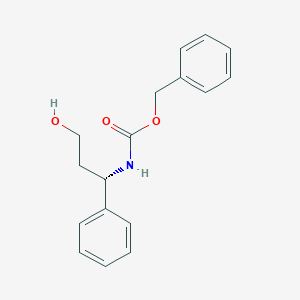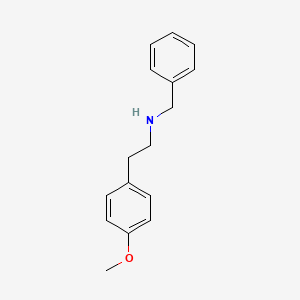
N-benzyl-2-(4-methoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(4-methoxyphenyl)ethanamine, also known as 2C-B, is a psychoactive substance that belongs to the phenethylamine family. It is a synthetic drug that was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-B is a potent hallucinogen that produces a range of effects, including altered perception, mood, and thought. In
Wissenschaftliche Forschungsanwendungen
Neurotoxicity and Metabolism
- A study on 3,4-Methylenedioxymethamphetamine (MDMA, Ecstasy) highlighted the detection of neurotoxic thioether adducts in human urine following ingestion, underscoring the potential neurotoxicity mediated via bioreactive metabolites. This research is relevant due to the structural similarities and potential for neurotoxic effects in related compounds (Perfetti et al., 2009).
Environmental and Human Exposure
- Research on brominated flame retardants (BFRs) in nursing women's serum and breast milk indicates human exposure to emerging environmental contaminants. This study, while not directly related to "N-benzyl-2-(4-methoxyphenyl)ethanamine," provides insight into the methodologies for detecting and understanding the implications of human exposure to synthetic compounds (Zhou et al., 2014).
Abuse Potential and Psychoactive Effects
- A study on 25B‐NBOMe , a novel NBOMe derivative, explored its rewarding and reinforcing effects, highlighting the abuse potential via a dopaminergic mechanism. This research is of interest for understanding the pharmacological and toxicological profiles of similar compounds (Custodio et al., 2019).
Detection and Toxicological Analysis
- Another study focused on amphetamines and their derivatives , providing a systematic review of deaths associated with these substances. This research could offer methodologies for detecting and analyzing the toxicological impact of structurally related compounds (Lora-Tamayo et al., 1997).
Wirkmechanismus
Target of Action
N-benzyl-2-(4-methoxyphenyl)ethanamine, also known as benzyl[2-(4-methoxyphenyl)ethyl]amine, is a potent serotonin receptor agonist . Its primary targets are the serotonin 5-HT2A receptor subtype . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
The compound interacts with its targets by binding to the serotonin 5-HT2A receptors . This binding mimics the action of serotonin, a neurotransmitter, leading to the activation of these receptors . The activation of 5-HT2A receptors can result in various physiological and psychological effects, including hallucinations .
Biochemical Pathways
The compound is involved in the serotonergic pathway . Upon binding to the 5-HT2A receptors, it can trigger a cascade of biochemical reactions that lead to the production of secondary messengers . These messengers can further affect various downstream pathways, influencing mood, cognition, and perception .
Result of Action
The activation of the serotonin 5-HT2A receptors by this compound can lead to a variety of molecular and cellular effects. These include changes in cell signaling, gene expression, and neuronal activity . The compound’s action can result in strong hallucinogenic effects, indicating its potential for abuse .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors that can affect the compound’s metabolism . .
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHDGXBYSDCBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

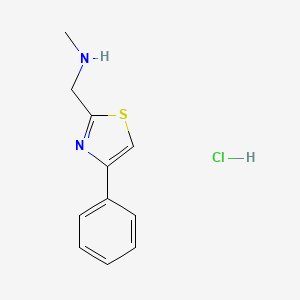
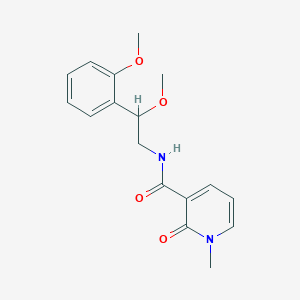
![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)

![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)
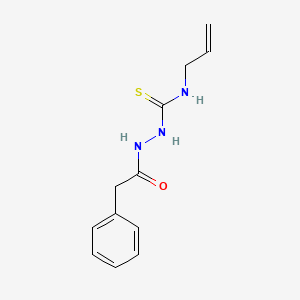

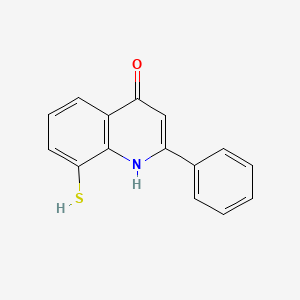
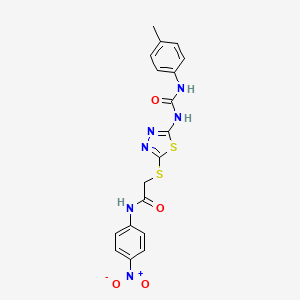
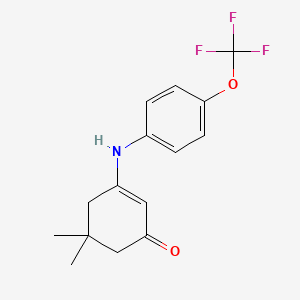
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)
